molecular formula C25H30N2O5 B1585795 Quinapril CAS No. 85441-61-8

Quinapril

Cat. No.: B1585795
CAS No.: 85441-61-8
M. Wt: 438.5 g/mol
InChI Key: JSDRRTOADPPCHY-HSQYWUDLSA-N
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Description

Quinapril is a medication primarily used to treat high blood pressure (hypertension), heart failure, and diabetic kidney diseaseThis compound works by decreasing the activity of the renin-angiotensin-aldosterone system, which helps to relax blood vessels and reduce blood pressure .

Mechanism of Action

Mode of Action

Quinapril is a prodrug that is de-esterified after absorption to quinaprilat, the active diacid metabolite . Quinaprilat is a potent ACE inhibitor . It inhibits ACE, an enzyme that catalyzes the formation of angiotensin II from its precursor, angiotensin I . Angiotensin II is a powerful vasoconstrictor that increases blood pressure . By inhibiting the formation of angiotensin II, this compound reduces blood pressure .

Biochemical Pathways

This compound affects the RAAS pathway . By inhibiting ACE and preventing the formation of angiotensin II, this compound reduces vasoconstriction and decreases the secretion of aldosterone . This leads to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

This compound is rapidly absorbed and de-esterified to quinaprilat, the active metabolite . It has a wide therapeutic window and a long duration of action . This compound has a Tmax of 1 hour, while quinaprilat has a Tmax of 2.5 hours . A high-fat meal can reduce the absorption of this compound by 25-30% .

Result of Action

The molecular and cellular effects of this compound’s action include favorable hemodynamic changes and improved ventricular and endothelial function in patients with various cardiovascular disorders . These effects are mediated through the binding of quinaprilat to both tissue and plasma ACE .

Action Environment

Environmental factors such as diet can influence the action of this compound. For instance, a high-fat meal can reduce the absorption of this compound, potentially affecting its efficacy . Additionally, the presence of other medications can interact with this compound, affecting its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Quinapril plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This compound interacts with the ACE enzyme by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

This compound affects various types of cells and cellular processes. In endothelial cells, it promotes vasodilation by reducing the levels of angiotensin II and increasing the availability of bradykinin, a vasodilator. In cardiac cells, this compound helps to reduce the workload on the heart by lowering blood pressure and decreasing the resistance against which the heart must pump. Additionally, this compound influences cell signaling pathways by modulating the levels of angiotensin II, which in turn affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to quinaprilat, which then binds to the active site of the angiotensin-converting enzyme. This binding inhibits the enzyme’s activity, preventing the conversion of angiotensin I to angiotensin II. The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced strain on the heart. This compound also increases the levels of bradykinin, which further contributes to its vasodilatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is rapidly converted to quinaprilat after absorption, and its effects can be observed within hours of administration. The stability of quinaprilat is relatively high, and it remains active in the body for an extended period. Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and improving cardiac function over time. The degradation of quinaprilat can occur, leading to a gradual decrease in its effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces blood pressure and improves cardiac function without significant adverse effects. At high doses, this compound can cause toxic effects, including renal impairment and electrolyte imbalances. Threshold effects have been observed, where the benefits of this compound plateau at higher doses, and the risk of adverse effects increases .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it is converted to its active form, quinaprilat. This conversion is facilitated by hepatic esterases. Quinaprilat is then further metabolized and excreted by the kidneys. The metabolic pathways of this compound involve interactions with various enzymes and cofactors, including esterases and cytochrome P450 enzymes. These interactions can affect the metabolic flux and levels of metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. After absorption, this compound is rapidly distributed to tissues, including the liver, kidneys, and heart. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound and its active form, quinaprilat, plays a role in its activity and function. Quinaprilat is primarily localized in the cytoplasm, where it interacts with the angiotensin-converting enzyme. Post-translational modifications and targeting signals can direct quinaprilat to specific compartments or organelles, affecting its efficacy and duration of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinapril can be synthesized through a multi-step process. One common method involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields this compound tert-butyl ester, which is then reacted with an acid to produce this compound or its pharmaceutically acceptable salts .

Industrial Production Methods: In industrial settings, this compound hydrochloride is often produced using direct compression methods. This involves blending the active pharmaceutical ingredient with excipients and compressing the mixture into tablets. The direct compression method is preferred due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Quinapril undergoes various chemical reactions, including hydrolysis, cyclization, and degradation.

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDRRTOADPPCHY-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023547
Record name Quinapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.50e-03 g/L
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Angiotensin II also stimulates production of plasminogen activator inhibitor-1 (PAI-1), increasing the risk of thrombosis. Quinaprilat prevents the conversion of angiotensin I to angiotensin II by inhibition of angiotensin converting enzyme, and also reduces the breakdown of bradykinin. Reduced levels of angiotensin II lead to lower levels of PAI-1, reducing the risk of thrombosis, especially after a myocardial infarction.
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
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CAS No.

85441-61-8
Record name Quinapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85441-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Quinapril [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085441618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUINAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-130 °C, 120 - 130 °C
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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